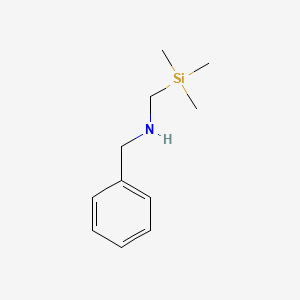

N-(Trimethylsilylmethyl)benzylamine

概要

説明

N-(Trimethylsilylmethyl)benzylamine: is an organic compound with the molecular formula C11H19NSi . It is a colorless liquid that is primarily used as an intermediate in chemical synthesis. The compound is known for its utility in forming cyanoaminosilanes, which are subsequently used as azomethine ylide equivalents .

準備方法

Synthetic Routes and Reaction Conditions: N-(Trimethylsilylmethyl)benzylamine can be synthesized through various methods. One common method involves the reaction of benzylamine with chloromethyltrimethylsilane in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process is usually carried out in specialized reactors designed to handle the reagents and conditions required .

化学反応の分析

Types of Reactions: N-(Trimethylsilylmethyl)benzylamine undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilylmethyl group is replaced by other nucleophiles.

Cycloaddition Reactions: The compound can form azomethine ylides, which readily undergo [3+2] cycloaddition reactions with dipolarophiles to form pyrrolidine derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halides and bases such as sodium hydride.

Cycloaddition Reactions: Reagents like α,β-unsaturated esters and catalysts such as trifluoroacetic acid are used.

Major Products:

Substitution Reactions: Products vary depending on the nucleophile used.

Cycloaddition Reactions: Major products include N-benzyl substituted pyrrolidines.

科学的研究の応用

Synthesis of Chiral Pyrrolidines

One of the primary applications of N-(Trimethylsilylmethyl)benzylamine is in the synthesis of chiral pyrrolidines . It reacts through asymmetric 1,3-dipolar cycloadditions to produce these compounds, which are significant in medicinal chemistry due to their biological activities. This reaction allows for the efficient generation of N-benzyl substituted pyrrolidines, which have been shown to exhibit various pharmacological properties .

Table 1: Overview of Pyrrolidine Synthesis

| Reaction Type | Product Type | Yield (%) | Reference |

|---|---|---|---|

| [3+2] Cycloaddition | N-benzyl substituted pyrrolidines | Good | |

| Asymmetric 1,3-dipolar cycloaddition | Chiral pyrrolidines | High |

Formation of Azomethine Ylides

This compound is a precursor for generating azomethine ylides , which are crucial intermediates in organic synthesis. These ylides readily undergo cycloaddition reactions with various dipolarophiles such as α,β-unsaturated esters and ketones, leading to diverse products including fused bicyclic structures and spirocyclic systems .

Mechanism Overview

- The compound forms azomethine ylides when treated with trifluoroacetic acid or other catalysts.

- The resulting ylides can react with electron-deficient alkenes and alkynes to yield pyrrolidine derivatives efficiently.

Synthesis of Physiologically Active Compounds

This compound is instrumental in synthesizing 3-carboxy-1-azabicyclo[2.2.1]heptane derivatives , an important class of physiologically active compounds. These derivatives are notable for their potential therapeutic applications, including analgesic and anti-inflammatory effects .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various chemical transformations:

- A study demonstrated the use of this compound in a dearomative [3 + 2] cycloaddition reaction involving nitrobenzothiophenes, achieving high yields and selectivity under optimized conditions .

- Another investigation explored its application in synthesizing novel heterocyclic compounds that exhibited promising antiproliferative activity against cancer cell lines, showcasing its potential in drug development .

Table 2: Summary of Case Studies

作用機序

The mechanism of action of N-(Trimethylsilylmethyl)benzylamine involves the formation of azomethine ylides, which are 1,3-dipoles. These ylides can undergo [3+2] cycloaddition reactions with dipolarophiles to form five-membered nitrogen heterocyclic compounds. The reaction is catalyzed by acids such as trifluoroacetic acid or bases like tetrabutylammonium fluoride . The process exhibits high stereoselectivity, maintaining the original relative stereo configuration of the molecule .

類似化合物との比較

- N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine

- N-Trimethylsilylbenzaldimine

- N-(2-Bromoethyl)phthalimide

Uniqueness: N-(Trimethylsilylmethyl)benzylamine is unique due to its ability to form azomethine ylides, which are versatile intermediates in organic synthesis. This property makes it particularly valuable in the synthesis of complex nitrogen-containing heterocycles, which are important in various fields, including medicinal chemistry and materials science .

生物活性

N-(Trimethylsilylmethyl)benzylamine, also known as N-methoxymethyl-N-(trimethylsilylmethyl)benzylamine, is a compound of significant interest in medicinal chemistry due to its versatile biological activities. This article explores its synthesis, biological properties, and applications in drug development, with a focus on its role as a precursor in the synthesis of various pharmacologically active compounds.

This compound can be synthesized through various methods, including the formation of azomethine ylides that participate in [3+2] cycloaddition reactions. These reactions are crucial for generating complex molecular architectures such as pyrrolidines and other heterocycles that exhibit biological activity.

Synthesis Overview:

- The compound typically forms azomethine ylides in the presence of trifluoroacetic acid (TFA), which can then react with α,β-unsaturated esters to yield N-benzyl substituted pyrrolidines .

- The reaction conditions can be optimized to improve yields and selectivity, making it a valuable intermediate in organic synthesis .

Antiproliferative Effects

Research indicates that derivatives of this compound exhibit promising antiproliferative activity against various cancer cell lines. For instance:

- Compounds synthesized from this amine have shown effective inhibition against A549 (lung adenocarcinoma) and Jurkat (T-cell leukemia) cells, with mechanisms involving caspase-dependent apoptosis .

- The MTT assay results demonstrate that these compounds provide a safe profile against non-cancerous cell lines, suggesting selective cytotoxicity towards cancer cells .

Antimicrobial Properties

This compound derivatives have also been evaluated for their antimicrobial activities:

- Studies reveal significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The synthesized compounds outperform standard antibiotics like Tetracycline in certain assays .

- Additionally, antifungal activities have been noted against pathogens such as Candida albicans, further highlighting the compound's potential in developing new antimicrobial agents .

Case Studies and Research Findings

- Case Study on Cycloaddition Reactions :

- Antimalarial Activity :

Applications in Drug Development

This compound serves as an essential intermediate in the synthesis of various drug candidates:

- It is particularly valuable in the development of pyrrolidine-based compounds that are integral to many therapeutic areas, including oncology and infectious diseases.

- The compound's role in synthesizing chiral intermediates is crucial for producing enantiomerically pure drugs, which are often required for optimal therapeutic efficacy.

特性

IUPAC Name |

1-phenyl-N-(trimethylsilylmethyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NSi/c1-13(2,3)10-12-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECLUYCAWLJMKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CNCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70326567 | |

| Record name | N-(Trimethylsilylmethyl)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53215-95-5 | |

| Record name | N-(Trimethylsilylmethyl)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(Trimethylsilyl)methyl]benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of N-(Trimethylsilylmethyl)benzylamine in organic synthesis based on the provided research?

A1: this compound serves as a precursor to non-stabilized azomethine ylides. These ylides are highly reactive intermediates used in 1,3-dipolar cycloaddition reactions to form various heterocyclic compounds, particularly pyrrolidine derivatives. [, , , , , ]

Q2: How are azomethine ylides generated from this compound?

A2: Azomethine ylides are generated in situ from this compound through condensation with aldehydes. This reaction is often catalyzed by mild acids like trifluoroacetic acid. [, , , , ]

Q3: Can you give an example of a specific reaction where this compound is used to synthesize a valuable heterocycle?

A3: Certainly. In one study, this compound reacted with aromatic aldehydes in the presence of a catalytic amount of trifluoroacetic acid. This reaction generated an azomethine ylide in situ, which then underwent a 1,3-dipolar cycloaddition with the aldehyde. This process efficiently produced N-benzyl-5-aryloxazolidines. []

Q4: The research mentions that electron-deficient alkenes react favorably with azomethine ylides derived from this compound. Why is this the case?

A4: Electron-deficient alkenes are more electrophilic. This increased electrophilicity makes them better dipolarophiles, readily accepting the electron-rich azomethine ylide during the 1,3-dipolar cycloaddition reaction. []

Q5: One study focused on synthesizing 3-boronic ester substituted pyrrolidine derivatives. Why are these derivatives of particular interest to researchers?

A5: 3-Boronic ester substituted pyrrolidines are valuable because the boronic ester functionality is a versatile synthetic handle. It can be readily transformed into a variety of other functional groups like alcohols, amines, aldehydes, and carboxylic acids, expanding the possibilities for further derivatization and applications. []

Q6: Are there any limitations or challenges associated with using this compound in synthesis?

A6: While a versatile reagent, the reactivity of the generated azomethine ylide can sometimes lead to side reactions. For example, in the reaction with 4-hydroxybenzaldehyde, a double addition of the ylide was observed, leading to a bis-adduct. [] Careful optimization of reaction conditions is often necessary to control chemoselectivity.

Q7: What types of analytical techniques are typically used to characterize the products formed in these reactions?

A7: Common techniques include nuclear magnetic resonance spectroscopy (NMR), both ¹H and ¹³C, to determine the structure of the products. Additionally, mass spectrometry (MS), particularly ESI-MS, is used to confirm the molecular weight and provide further structural information. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。